N-(tert-Butoxycarbonyl)aniline-13C6
Overview
Description
N-(tert-Butoxycarbonyl)aniline-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced with carbon-13 isotopes. This labeling allows for detailed studies in various fields, including chemistry, biology, and medicine. The compound has the molecular formula C5C6H15NO2 and a molecular weight of 199.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)aniline-13C6 typically involves the reaction of aniline-13C6 with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)aniline-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(tert-Butoxycarbonyl)nitrobenzene-13C6.
Reduction: Reduction reactions can convert it back to aniline-13C6.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: N-(tert-Butoxycarbonyl)nitrobenzene-13C6
Reduction: Aniline-13C6
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
N-(tert-Butoxycarbonyl)aniline-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)aniline-13C6 is primarily related to its role as a labeled compound. The carbon-13 isotopes allow researchers to track the compound through various chemical and biological processes using techniques like NMR spectroscopy. This enables the detailed study of molecular interactions, reaction pathways, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)aniline: The non-labeled version of the compound.
N-(tert-Butoxycarbonyl)nitrobenzene: An oxidized derivative.
N-(tert-Butoxycarbonyl)aniline-15N: An isotope-labeled compound with nitrogen-15 instead of carbon-13.
Uniqueness
N-(tert-Butoxycarbonyl)aniline-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This labeling allows for more precise and detailed studies compared to non-labeled or differently labeled compounds .
Properties
IUPAC Name |
tert-butyl N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)/i4+1,5+1,6+1,7+1,8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZHPWMVEVZEFG-VFESMUGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443710 | |
Record name | N-BOC-aniline-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176850-21-8 | |
Record name | N-BOC-aniline-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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